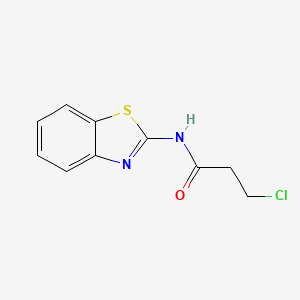

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,3-benzothiazol-2-yl)-3-chloropropanamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in a wide variety of applications .

Applications De Recherche Scientifique

Optical Materials

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide: and its derivatives have been studied for their potential as optical materials. The structural properties of these compounds, such as their ability to form stable crystalline structures with specific interactions, make them suitable for applications in optical devices .

Antibacterial Agents

Derivatives of this compound have shown promising results as antibacterial agents. The synthesis of novel arylamide derivatives has led to compounds with significant activity against various bacterial strains, including Staphylococcus aureus . This application is particularly important in the development of new antibiotics to combat antibiotic-resistant bacteria.

Antifungal Applications

The benzothiazole moiety is associated with antifungal properties. Research into N-(1,3-benzothiazol-2-yl)-3-chloropropanamide could lead to the development of new antifungal agents, which are crucial in both medical and agricultural settings to control fungal infections and diseases .

Antiprotozoal Activity

Compounds containing the benzothiazole structure have been investigated for their antiprotozoal activity. This suggests that N-(1,3-benzothiazol-2-yl)-3-chloropropanamide could be a starting point for the synthesis of agents targeting protozoan parasites, which are responsible for diseases like malaria .

Anticancer Research

Benzothiazoles are known for their anticancer properties. The study and modification of N-(1,3-benzothiazol-2-yl)-3-chloropropanamide could contribute to the discovery of new chemotherapeutic agents that are more effective and have fewer side effects .

Anticonvulsant Potential

The benzothiazole ring system has been linked to anticonvulsant effects. As such, N-(1,3-benzothiazol-2-yl)-3-chloropropanamide may be valuable in the development of new treatments for epilepsy and other seizure-related disorders .

Anti-Tubercular Agents

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a continuous search for effective anti-tubercular agents. Derivatives of benzothiazoles, including N-(1,3-benzothiazol-2-yl)-3-chloropropanamide, have been explored for their potential in this field .

Larvicidal and Adulticidal Activities

The benzothiazole nucleus has been evaluated for its effectiveness against mosquito larvae and adults, particularly Aedes aegypti, which is a vector for diseases like dengue and Zika. Research into N-(1,3-benzothiazol-2-yl)-3-chloropropanamide could lead to new methods of vector control .

Orientations Futures

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing novel derivatives of benzothiazole compounds with improved properties.

Mécanisme D'action

Target of Action

N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide, also known as N-1,3-BENZOTHIAZOL-2-YL-3-CHLOROPROPANAMIDE, is a benzothiazole derivative. Benzothiazole derivatives have been extensively studied for their diverse biological activities . .

Mode of Action

Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRXIJMJSBTEBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389543 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide | |

CAS RN |

2877-36-3 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.